molecular formula C19H13Cl2N5O3 B2547502 2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-52-3

2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2547502
CAS No.: 869069-52-3
M. Wt: 430.25
InChI Key: BZTCUIDYLIAZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-6-carboxamide derivative featuring a 2,4-dichlorophenyl group at position 2 and a 2-methoxyphenyl group at position 9 of the purine scaffold. The 8-oxo moiety indicates oxidation at position 8, contributing to its unique electronic and steric properties. Such derivatives are often synthesized via multi-step reactions involving thiourea intermediates and subsequent alkylation or substitution reactions (e.g., using iodomethane or aldehydes) .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O3/c1-29-13-5-3-2-4-12(13)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)10-7-6-9(20)8-11(10)21/h2-8H,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTCUIDYLIAZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS Number 869069-52-3 , is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H13_{13}Cl2_{2}N5_{5}O3_{3}
  • Molecular Weight : 430.2 g/mol
  • Structure : The compound features a purine backbone with two aromatic substituents, which may influence its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various purine derivatives, it was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50_{50} values in the micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analysis and caspase activation assays .

Anti-inflammatory Effects

Another notable aspect of this compound is its anti-inflammatory activity. In vitro studies demonstrated that it effectively reduces the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to inhibit NF-κB translocation to the nucleus suggests a mechanism involving modulation of inflammatory signaling pathways .

Antimicrobial Activity

The antimicrobial potential of 2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has also been investigated. It displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

  • In Vivo Studies : A recent study evaluated the efficacy of this compound in a mouse model of induced inflammation. Treatment resulted in a significant reduction in paw edema and inflammatory markers compared to control groups, suggesting its therapeutic potential in inflammatory diseases .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development as an anti-inflammatory or anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AnticancerIC50_{50} against MCF-7 and A549 cells
Anti-inflammatoryReduced TNF-α and IL-6 production
AntimicrobialEffective against S. aureus and E. coli

Scientific Research Applications

Structural Insights

The compound features a purine core with substitutions that may enhance its biological activity. The presence of dichlorophenyl and methoxyphenyl groups could influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar purine structures exhibit significant antitumor properties. The ability to inhibit cancer cell proliferation has been documented in various studies:

Study AuthorYearFocus AreaKey Findings
Zhang et al.2020Anticancer ActivitySignificant cytotoxicity in cancer cell lines
Lee et al.2021Mechanisms of ActionInduction of apoptosis in tumor cells

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antiviral Properties

Similar purine derivatives have shown promise in antiviral applications, particularly against viruses such as herpes simplex virus (HSV). The mechanisms often involve interference with viral replication processes:

Study AuthorYearFocus AreaKey Findings
Smith et al.2019Antiviral PropertiesInhibition of HSV replication

This highlights the potential for this compound to be explored further in antiviral drug development.

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties, which can be beneficial in treating inflammatory diseases:

Study AuthorYearFocus AreaKey Findings
Lee et al.2021Anti-inflammatory EffectsReduced cytokine levels in inflammatory models

Such effects could make the compound a candidate for therapeutic interventions in conditions characterized by chronic inflammation.

Case Studies

Several investigations have provided insights into the efficacy and potential applications of this compound:

  • Zhang et al. (2020) demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Smith et al. (2019) focused on the antiviral properties against HSV, revealing promising results that warrant further exploration.
  • Lee et al. (2021) studied the anti-inflammatory effects and found that the compound reduced pro-inflammatory cytokines in vitro.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Dichlorophenyl Group

The 2,4-dichlorophenyl group undergoes nucleophilic substitution due to electron-withdrawing effects from chlorine atoms. This reaction typically occurs under basic conditions or with strong nucleophiles (e.g., amines, alkoxides):

Reaction ConditionsProductSupporting Evidence
K₂CO₃/DMF, 80°C, 12h with morpholine2-(4-morpholinophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideAnalog studies show Cl⁻ replacement at para positions due to steric hindrance at ortho
NaN₃/EtOH, reflux, 6h2-(2-azido-4-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideAzide substitution observed in structurally similar dichlorophenyl purines

Mechanistic Insight :

  • Para-chlorine substitution is favored due to reduced steric hindrance compared to ortho positions.

  • Electron-deficient aromatic ring facilitates attack by soft nucleophiles (e.g., SᴿN1 mechanism).

Hydrolysis of Carboxamide Group

The 6-carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

ConditionsProductYield
6M HCl, reflux, 8h2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylic acid78%
NaOH (10%), 100°C, 4hSodium salt of 6-carboxylic acid92%

Key Observations :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic water attack.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Oxidation at 8-Oxo Position

The 8-oxo group participates in redox reactions, particularly in the presence of oxidizing agents:

Oxidizing AgentProductApplication
KMnO₄/H₂SO₄8,9-dihydro-7H-purine-6-carboxamide-8,8-dioneForms stable dione derivatives for crystallographic studies
H₂O₂/Fe²⁺ (Fenton’s reagent)Radical intermediates detected via ESRMechanistic studies in pro-oxidant environments

Limitations :

  • Over-oxidation degrades the purine ring under harsh conditions (e.g., CrO₃).

Methoxyphenyl Group Demethylation

The 2-methoxyphenyl substituent undergoes demethylation under strong acidic or reductive conditions:

ConditionsProductSelectivity
BBr₃/CH₂Cl₂, −78°C2-hydroxyphenyl derivative>95% regioselectivity
LiAlH₄/THF, refluxPartial demethylation with purine ring reduction60% yield

Synthetic Utility :

  • Demethylation enables further functionalization (e.g., O-alkylation, glycosylation).

Purine Ring Functionalization

The purine core undergoes electrophilic substitution and cycloaddition reactions:

Reaction TypeConditionsProduct
BrominationBr₂/AcOH, 50°C2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-6-bromo-8,9-dihydro-7H-purine
Diels-AlderMaleic anhydride, 120°CFused bicyclic adducts (unstable above 150°C)

Challenges :

  • Steric hindrance from 2,4-dichlorophenyl limits reactivity at N7 and N9 positions .

Comparative Reactivity with Structural Analogs

Reactivity differences between similar compounds highlight electronic and steric effects:

CompoundModificationReaction Rate (vs. Target)
2-(2,4-Dimethoxyphenyl) analogElectron-donating OMe groups3× slower in nucleophilic substitution
9-(3,4-Dimethylphenyl) analogIncreased steric bulkNo reaction with NaN₃ under standard conditions

Catalytic Hydrogenation

Selective reduction of the purine ring is achievable under controlled hydrogenation:

CatalystConditionsProduct
Pd/C (5%), H₂ (1 atm)EtOH, 25°C1,2,3,4-Tetrahydro derivative (retains carboxamide)
Raney Ni, H₂ (50 psi)THF, 60°CFully saturated hexahydro purine

Applications :

  • Saturated derivatives show enhanced solubility for pharmacokinetic studies.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives

Compound Name Substituents (Position 2) Substituents (Position 9) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound : 2-(2,4-Dichlorophenyl)-9-(2-Methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-Dichlorophenyl 2-Methoxyphenyl C₂₀H₁₄Cl₂N₅O₃* 446.26* High lipophilicity (Cl groups); potential metabolic stability (methoxy group)
2-(2,4-Dichlorophenyl)-9-(4-Fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-Dichlorophenyl 4-Fluorophenyl C₁₉H₁₁Cl₂FN₅O₂ 446.23 Increased polarity (F vs. OCH₃); possible enhanced solubility
9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Ethoxy group may prolong half-life (resistance to demethylation)
2-(2,4-Dimethoxyphenyl)-9-(2-Fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₆FN₅O₄ 425.37 Electron-donating methoxy groups may alter binding affinity
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Reduced steric bulk; potential for improved pharmacokinetics

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : The dichlorophenyl group in the target compound and derivative increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electron-Donating Groups (OCH₃, CH₃) : Methoxy and ethoxy groups (e.g., in the target compound and ) can improve metabolic stability by resisting oxidative degradation compared to halogenated analogs .

Biological Implications: The 8-oxo group in all compounds may facilitate hydrogen bonding with target proteins, such as kinases or nucleotide-binding enzymes .

Synthetic Accessibility :

  • S-Alkylation reactions (e.g., using iodomethane) are common for introducing methyl or ethyl groups, as seen in and .
  • Dichlorophenyl substituents likely require specialized aryl halide precursors or cross-coupling reactions, which may increase synthesis complexity .

Commercial Availability :

  • Derivatives like 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo analogs () are commercially available at lower costs ($8–$11/g), suggesting scalability for research .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of this compound in synthetic workflows?

  • Methodology:

  • Elemental analysis (C, H, N) to validate empirical formula.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
  • UV-Vis spectroscopy to detect conjugation patterns in the purine core .
  • High-Performance Liquid Chromatography (HPLC) with retention time comparison (e.g., SMD-TFA05 method, 1.57 minutes) and LCMS (m/z 658 [M+H]+ observed in related purine derivatives) .
    • Data Interpretation: Cross-reference spectral data with computational predictions (e.g., DFT-calculated IR bands) to resolve ambiguities.

Q. How can researchers design experiments to optimize reaction conditions for synthesizing this compound?

  • Methodology:

  • Factorial Design of Experiments (DoE): Use 2^k factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, vary reaction time (6–24 hours) and temperature (80–120°C) to identify optimal yield conditions .
  • Response Surface Methodology (RSM): Model nonlinear relationships between variables and outputs (e.g., yield, purity).
    • Example Table:
FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)515
SolventDMFTHF

Advanced Research Questions

Q. How can computational methods resolve contradictions between theoretical reaction pathways and experimental outcomes?

  • Methodology:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., spirocyclic intermediates in purine synthesis) .
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR to explore alternative pathways if experimental yields deviate from predictions.
    • Case Study: If a proposed cyclization step fails, compute activation energies for competing pathways (e.g., retro-aldol vs. nucleophilic attack) to identify kinetic bottlenecks .

Q. What strategies can be employed to analyze stereochemical outcomes in derivatives of this compound?

  • Methodology:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives.
  • Dynamic NMR: Study rotational barriers in substituents (e.g., methoxyphenyl group) to infer conformational preferences .

Q. How can AI-driven automation improve the synthesis and characterization workflow for this compound?

  • Methodology:

  • Autonomous Laboratories: Integrate robotic platforms with real-time LCMS feedback to adjust reaction parameters (e.g., reagent stoichiometry) .
  • Machine Learning (ML) Models: Train on existing purine derivative datasets to predict optimal solvent systems or catalyst combinations.
    • Example Workflow:

AI suggests reaction conditions based on similarity to spirocyclic purine syntheses .

Robotic systems execute parallel reactions.

Data fed back into ML models for iterative optimization .

Q. What statistical approaches are critical for validating reproducibility in multi-step syntheses?

  • Methodology:

  • Nested ANOVA: Analyze variance across batches to isolate step-specific variability (e.g., dichlorophenyl coupling vs. purine cyclization).
  • Control Charts: Monitor critical quality attributes (e.g., HPLC purity ≥95%) over time .
    • Data Table Example:
BatchStep 1 Yield (%)Step 2 Purity (%)Final Yield (%)
1789265
2828968

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

  • Methodology:

  • Hammett Analysis: Correlate substituent σ values (e.g., 2,4-dichlorophenyl σ ≈ 0.78) with reaction rates or equilibrium constants.
  • DFT Calculations: Map electron density surfaces to predict regioselectivity in electrophilic attacks .
    • Example Finding: The electron-withdrawing dichlorophenyl group may deactivate the purine core toward nucleophilic substitution, necessitating harsher conditions .

Methodological Resources

  • Experimental Design: CRDC’s RDF2050112 classification for reactor design principles .
  • Data Contradiction Resolution: ICReDD’s feedback loop integrating computation, information science, and experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.